molecular formula C7H10O B15316382 5-Methylhexa-3,5-dien-2-one

5-Methylhexa-3,5-dien-2-one

Cat. No.: B15316382
M. Wt: 110.15 g/mol
InChI Key: XUUGSSQXYWMELT-SNAWJCMRSA-N
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Description

5-Methylhexa-3,5-dien-2-one is a chemical compound with the molecular formula C7H10O. It is a conjugated diene with a ketone functional group, making it an interesting subject for various chemical reactions and applications. This compound is known for its unique structure, which includes a methyl group attached to a hexadienone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylhexa-3,5-dien-2-one can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene. Another method includes the dehydrohalogenation of halogenated precursors under basic conditions to form the conjugated diene structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include catalytic hydrogenation or dehydrogenation steps, followed by purification through distillation or crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

5-Methylhexa-3,5-dien-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methylhexa-3,5-dien-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of 5-Methylhexa-3,5-dien-2-one involves its interaction with various molecular targets and pathways. The compound’s conjugated diene structure allows it to participate in pericyclic reactions, such as Diels-Alder reactions, which are important in organic synthesis. Additionally, its ketone group can undergo nucleophilic addition reactions, making it a versatile intermediate in chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methylhexa-3,5-dien-2-one is unique due to its specific combination of a conjugated diene and a ketone functional group, along with a methyl substituent. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications .

Properties

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

(3E)-5-methylhexa-3,5-dien-2-one

InChI

InChI=1S/C7H10O/c1-6(2)4-5-7(3)8/h4-5H,1H2,2-3H3/b5-4+

InChI Key

XUUGSSQXYWMELT-SNAWJCMRSA-N

Isomeric SMILES

CC(=C)/C=C/C(=O)C

Canonical SMILES

CC(=C)C=CC(=O)C

Origin of Product

United States

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